molecular formula C16H18N2O2 B2561129 1-(Cyclopropylmethyl)-4-(2,3-dimethylphenyl)pyrazine-2,3-dione CAS No. 2380097-61-8

1-(Cyclopropylmethyl)-4-(2,3-dimethylphenyl)pyrazine-2,3-dione

Cat. No. B2561129
CAS RN: 2380097-61-8
M. Wt: 270.332
InChI Key: AEOVVNUPBSLOLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Cyclopropylmethyl)-4-(2,3-dimethylphenyl)pyrazine-2,3-dione is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound is commonly referred to as CP-94,253 and belongs to a class of compounds known as pyrazine-2,3-diones. In recent years, CP-94,253 has been extensively studied for its potential application in various therapeutic areas.

Mechanism of Action

CP-94,253 acts as a selective serotonin reuptake inhibitor (SSRI) by binding to the serotonin transporter and preventing the reuptake of serotonin into the presynaptic neuron. This results in an increase in serotonin levels in the synaptic cleft, which can improve symptoms of depression.
Biochemical and Physiological Effects:
CP-94,253 has been shown to have a number of biochemical and physiological effects. In addition to its SSRI activity, CP-94,253 has been shown to have anti-inflammatory and antioxidant properties. It has also been shown to have neuroprotective effects and can improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of CP-94,253 for lab experiments is its selectivity for the serotonin transporter. This allows researchers to study the effects of serotonin specifically, without interference from other neurotransmitters. However, one limitation of CP-94,253 is its limited bioavailability, which can make it difficult to administer in certain experimental settings.

Future Directions

There are a number of potential future directions for research on CP-94,253. One area of interest is its potential as a treatment for other psychiatric disorders, such as anxiety and post-traumatic stress disorder. Additionally, there is interest in exploring the potential of CP-94,253 as a neuroprotective agent in conditions such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the potential of CP-94,253 in these areas.

Synthesis Methods

CP-94,253 can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 2,3-dimethylbenzaldehyde with cyclopropylmethylamine in the presence of an acid catalyst. The resulting product is then further reacted with 1,3-dimethyl-5-nitro-1H-pyrazole-4-carboxylic acid to yield CP-94,253.

Scientific Research Applications

CP-94,253 has been extensively studied for its potential application in various therapeutic areas. One of the most promising areas of research is its potential as a treatment for depression. Studies have shown that CP-94,253 acts as a selective serotonin reuptake inhibitor (SSRI) and can increase the levels of serotonin in the brain. This increase in serotonin levels has been shown to improve symptoms of depression in animal models.

properties

IUPAC Name

1-(cyclopropylmethyl)-4-(2,3-dimethylphenyl)pyrazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-11-4-3-5-14(12(11)2)18-9-8-17(10-13-6-7-13)15(19)16(18)20/h3-5,8-9,13H,6-7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEOVVNUPBSLOLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C=CN(C(=O)C2=O)CC3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyclopropylmethyl)-4-(2,3-dimethylphenyl)pyrazine-2,3-dione

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